molecular formula C11H14O3S B13216988 Methyl 2,3-dimethyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate

Methyl 2,3-dimethyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate

Cat. No.: B13216988
M. Wt: 226.29 g/mol
InChI Key: KYRMNCDKAOXDCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,3-dimethyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate is a compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound features a thiophene ring, a sulfur-containing heterocycle, which is known for its diverse applications in medicinal chemistry and material science . The presence of the oxirane ring and the thiophene moiety makes this compound an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-dimethyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-2-thiophenecarboxaldehyde with a suitable epoxidizing agent under controlled conditions . The reaction typically requires a catalyst and an appropriate solvent to facilitate the formation of the oxirane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dimethyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce diols .

Scientific Research Applications

Methyl 2,3-dimethyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,3-dimethyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylthiophene: A thiophene derivative with similar structural features but lacking the oxirane ring.

    Methyl 3-(5-methylthiophen-2-yl)propanoate: A compound with a similar thiophene moiety but different functional groups.

Uniqueness

Methyl 2,3-dimethyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate is unique due to the presence of both the oxirane ring and the thiophene moiety. This combination of structural features allows it to participate in a wide range of chemical reactions and makes it valuable for various applications in research and industry .

Properties

Molecular Formula

C11H14O3S

Molecular Weight

226.29 g/mol

IUPAC Name

methyl 2,3-dimethyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate

InChI

InChI=1S/C11H14O3S/c1-7-5-6-8(15-7)10(2)11(3,14-10)9(12)13-4/h5-6H,1-4H3

InChI Key

KYRMNCDKAOXDCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2(C(O2)(C)C(=O)OC)C

Origin of Product

United States

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